molecular formula C19H22N4O2 B2584650 (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(o-tolyl)methanone CAS No. 2176201-30-0

(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(o-tolyl)methanone

Cat. No.: B2584650
CAS No.: 2176201-30-0
M. Wt: 338.411
InChI Key: ZEYTZSLJOLUZRI-UHFFFAOYSA-N
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Description

(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(o-tolyl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(o-tolyl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde to form a Schiff base, which is then cyclized to form the pyrido[2,3-d]pyrimidine core. The morpholine ring is introduced through a nucleophilic substitution reaction, and the o-tolyl group is added via a Friedel-Crafts acylation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, such as palladium on carbon, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions. Additionally, microwave irradiation and other advanced techniques may be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(o-tolyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(o-tolyl)methanone is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

The compound has shown promise in biological and medicinal research. It has been evaluated for its antitumor activity, with studies indicating potential efficacy against certain cancer cell lines. Additionally, its ability to interact with specific biological targets makes it a candidate for drug development .

Industry

In the industrial sector, the compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings. Its stability and reactivity also make it a valuable intermediate in the production of various chemical products .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(o-tolyl)methanone include:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the morpholine ring and the o-tolyl group enhances its reactivity and potential for interaction with biological targets, making it a versatile and valuable compound for research and industrial applications .

Properties

IUPAC Name

(2-methylphenyl)-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-14-5-2-3-7-16(14)18(24)23-8-4-6-15-13-20-19(21-17(15)23)22-9-11-25-12-10-22/h2-3,5,7,13H,4,6,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYTZSLJOLUZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCCC3=CN=C(N=C32)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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